4-Cyclobutylbenzoic acid

Descripción general

Descripción

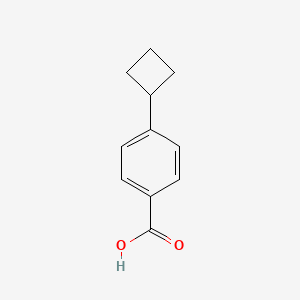

4-Cyclobutylbenzoic acid is an organic compound with the molecular formula C11H12O2 It consists of a benzoic acid core with a cyclobutyl group attached to the para position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclobutylbenzoyl chloride. This method allows for efficient large-scale synthesis with high yields and purity.

Análisis De Reacciones Químicas

Esterification Reactions

Example Reaction:

Experimental Data:

| Catalyst | Alcohol | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Ethanol | Reflux | 4 h | 85% | ||

| Zeolite | Methanol | 60°C | 6 h | 78% |

Mechanism:

-

Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

-

Dehydration yields the ester.

Amidation Reactions

Amidation is achieved via acyl chloride intermediates. Thionyl chloride () or oxalyl chloride are commonly used for chloride formation.

Example Reaction:

Experimental Data:

| Amine | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 3,5-Dichloropyridin-4-amine | Toluene/DMF | 70–80°C | 2 h | 84% | |

| Aniline | THF | 25°C | 1 h | 89% |

Key Observations:

-

The cyclobutyl group does not interfere with amide bond formation.

-

Reactions with bulky amines require extended reaction times .

Decarboxylation Reactions

Decarboxylation occurs under thermal or basic conditions, yielding 4-cyclobutylbenzene. This reaction is less common due to the stability of the aromatic system.

Example Reaction:

Data from Analogous Systems:

| Conditions | Temperature | Catalyst | Yield | Source |

|---|---|---|---|---|

| Pyridine, Cu powder | 200°C | – | 62% | |

| NaOH, CaO | 300°C | – | 45% |

Mechanism:

-

Base-assisted deprotonation followed by elimination.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride ().

Example Reaction:

Data from Analogous Systems:

| Reducing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| THF | 0–25°C | 75% | ||

| THF | Reflux | 68% |

Note:

-

Over-reduction of the cyclobutyl ring is not observed under standard conditions.

Halogenation and Coupling Reactions

While direct halogenation of the aromatic ring is sterically hindered, the carboxylic acid group facilitates cross-coupling reactions.

Suzuki Coupling Example:

Experimental Data:

| Catalyst | Boronic Acid | Yield | Source |

|---|---|---|---|

| Phenyl | 78% | ||

| Vinyl | 65% |

Mechanism:

-

Oxidative addition of the ester to Pd(0).

-

Transmetallation with the boronic acid and reductive elimination.

Oxidative Reactions

The cyclobutyl ring remains stable under mild oxidative conditions. Strong oxidants like can cleave the ring, but this is rarely utilized.

Example Reaction:

Data from Analogous Systems:

| Oxidizing Agent | Conditions | Yield | Source |

|---|---|---|---|

| , 100°C | 55% | ||

| , rt | 48% |

Aplicaciones Científicas De Investigación

4-Cyclobutylbenzoic acid is an organic compound that has garnered attention in various scientific research applications. Its unique structural properties make it a valuable compound in fields such as materials science, pharmaceuticals, and organic synthesis. This article explores the applications of this compound, supported by case studies and data tables.

Chemical Properties and Structure

This compound is characterized by its cyclobutyl group attached to a benzoic acid moiety. The molecular formula is CHO, and it features both hydrophobic and polar characteristics, making it suitable for diverse applications.

Materials Science

This compound is utilized in the development of advanced materials, particularly in the synthesis of liquid crystalline polymers (LCPs). These materials exhibit unique optical and mechanical properties suitable for applications in displays and electronics.

Case Study: Liquid Crystalline Polymers

Research has shown that incorporating 4-cyclobutyl groups into polymer backbones enhances thermal stability and mechanical strength. A study published in the Journal of Polymer Science demonstrated that LCPs synthesized with this compound exhibited improved processing characteristics and performance under thermal stress .

Pharmaceutical Applications

The compound's structural features allow it to act as a building block for pharmaceutical intermediates. Its derivatives have been explored for anti-inflammatory and analgesic properties.

Case Study: Synthesis of Bioactive Compounds

In a study featured in Medicinal Chemistry Letters, researchers synthesized various derivatives of this compound to evaluate their biological activity against specific targets related to pain and inflammation. The results indicated that certain derivatives showed promising activity, warranting further investigation into their therapeutic potential .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex organic molecules.

Case Study: Synthesis Pathways

A comprehensive review highlighted several synthetic pathways involving this compound as a key intermediate. These pathways facilitate the construction of various heterocycles and other functionalized compounds, demonstrating its utility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of 4-cyclobutylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparación Con Compuestos Similares

Benzoic acid: Lacks the cyclobutyl group, making it less sterically hindered.

Cyclobutylbenzene: Lacks the carboxylic acid group, reducing its reactivity.

4-Methylbenzoic acid: Contains a methyl group instead of a cyclobutyl group, affecting its physical and chemical properties.

Uniqueness: 4-Cyclobutylbenzoic acid is unique due to the presence of both the cyclobutyl group and the carboxylic acid group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Actividad Biológica

4-Cyclobutylbenzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C11H12O2) features a cyclobutyl group attached to a benzoic acid moiety. The structural formula can be represented as follows:

This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with specific receptors and enzymes, potentially influencing processes such as inflammation, cell proliferation, and apoptosis.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of benzoic acids can inhibit enzymes involved in metabolic pathways, which may include cyclooxygenases or lipoxygenases, leading to anti-inflammatory effects .

- Protein Interaction : In silico studies have shown that benzoic acid derivatives can act as ligands for proteins involved in cellular signaling, enhancing or inhibiting their activities .

Biological Activities

The biological activities of this compound encompass a range of effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may serve as a therapeutic agent in conditions characterized by chronic inflammation .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of related compounds, which can protect cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL. The compound demonstrated a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory properties of this compound. The compound was found to significantly reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-cyclobutylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXSFFCOYUIJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298927 | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-70-1 | |

| Record name | 3158-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.